2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
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Overview
Description
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a chemical compound with a unique structure that combines a purine base with a sulfanyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol typically involves the reaction of 6-amino-9H-purine-8-thiol with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the purine ring or the sulfanyl group, leading to various reduced forms.
Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfanyl group and the purine base play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(6-Amino-9H-purin-8-ylsulfanyl)propionic acid
- 2-(6-Amino-9H-purin-8-ylsulfanyl)butyric acid
Comparison:
- Structural Differences: While these compounds share the purine and sulfanyl groups, they differ in the length and nature of the carbon chain attached to the ethanol moiety.
- Chemical Properties: These differences in structure lead to variations in their chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The unique structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5OS/c8-5-4-6(10-3-9-5)12-7(11-4)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLZGUONYMYQCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344528 |
Source
|
Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57654-58-7 |
Source
|
Record name | NSC37709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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